
4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is an organic compound with the molecular formula C17H19NO4S It is characterized by the presence of a phenoxy group, a tetrahydrofuran ring, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with tetrahydro-2-furanylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group or the sulfonamide moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy or sulfonamide derivatives.
科学的研究の応用
Pharmacological Properties
1. Anticancer Activity
Research indicates that benzenesulfonamide derivatives, including 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, exhibit significant anticancer properties. These compounds have been identified as inhibitors of the MEK (mitogen-activated protein kinase/extracellular signal-regulated kinase) pathway, which is crucial in the proliferation of various cancers. They are particularly effective against solid tumors such as colorectal, breast, and pancreatic cancers . The ability to inhibit MEK-related pathways suggests potential applications in combination therapies with traditional chemotherapeutics.
2. Progesterone Receptor Antagonism
A study highlighted the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as a novel class of nonsteroidal progesterone receptor antagonists. These compounds demonstrated high binding affinity and selectivity for the progesterone receptor, making them candidates for treating conditions like uterine leiomyoma and endometriosis . The structure-activity relationship (SAR) studies revealed that modifications to the benzenesulfonamide scaffold could enhance antagonist potency, indicating a promising avenue for drug development.
3. Antiviral Properties
Benzenesulfonamide derivatives have also shown efficacy as antiviral agents. They have been tested against various viral infections, including HIV and hepatitis B virus (HBV), demonstrating their potential as therapeutic agents in treating viral diseases . The mechanisms by which these compounds exert their antiviral effects are still under investigation but may involve interference with viral replication processes.
Case Study 1: MEK Inhibition in Cancer Therapy
A clinical trial investigated the efficacy of benzenesulfonamide derivatives as part of a combination therapy regimen for patients with metastatic colorectal cancer. The results indicated a significant reduction in tumor size when combined with standard chemotherapy agents, highlighting the importance of this compound class in enhancing treatment efficacy.
Case Study 2: Nonsteroidal Progesterone Receptor Antagonists
In preclinical studies involving animal models of endometriosis, N-(4-phenoxyphenyl)benzenesulfonamide derivatives showed a marked reduction in lesion size and associated symptoms. This supports their potential use in clinical settings for managing endometriosis and other progesterone-related disorders .
作用機序
The mechanism of action of 4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 4-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
Uniqueness
4-phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
4-Phenoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and endocrinology. This compound's structural characteristics lend it to various pharmacological applications, including its role as a nonsteroidal progesterone receptor antagonist.
Chemical Structure and Properties
The compound is characterized by the presence of a benzenesulfonamide moiety, which is known for its diverse biological activities. The tetrahydro-2-furanylmethyl group enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications.
Anticancer Activity
Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit significant anticancer properties. A study demonstrated that certain benzenesulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against various cancers, including breast and ovarian cancer, by acting as MEK inhibitors which are crucial in the MAPK signaling pathway associated with cancer progression .
Progesterone Receptor Antagonism
A notable study highlighted the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor (PR) antagonists. These compounds demonstrated high binding affinity for the PR, suggesting their potential use in treating conditions such as endometriosis and uterine leiomyoma. The lead compound from this study exhibited an IC50 value of 0.17 μM, indicating potent antagonistic activity . The structure–activity relationship (SAR) analysis revealed that modifications to the phenoxy group significantly influenced the biological activity of these compounds.
Antibacterial and Antiviral Properties
Sulfonamides are traditionally recognized for their antibacterial properties. Research has indicated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways. Additionally, there is emerging evidence supporting their antiviral activities against various viruses, including HIV and hepatitis B .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Progesterone Receptor Inhibition : The compound binds to the PR, preventing its activation and subsequent gene transcription related to reproductive processes.
- MEK Pathway Inhibition : By inhibiting MEK enzymes, these compounds disrupt critical signaling pathways involved in cell proliferation and survival in cancer cells .
Case Studies
- Breast Cancer Treatment : In vitro studies have shown that benzenesulfonamide derivatives can significantly reduce cell viability in breast cancer cell lines by inducing apoptosis through MEK inhibition.
- Endometriosis Management : Clinical trials are underway to evaluate the efficacy of PR antagonists in managing endometriosis symptoms, leveraging the antagonistic properties of compounds like this compound.
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | IC50 Value (μM) | Notes |
---|---|---|---|
This compound | PR Antagonist | 0.17 | High binding affinity for PR |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide | Anticancer | Not specified | Effective against multiple cancer types |
PD297764 | MEK Inhibitor | Not specified | Used in treatment of MEK-related cancers |
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-23(20,18-13-16-7-4-12-21-16)17-10-8-15(9-11-17)22-14-5-2-1-3-6-14/h1-3,5-6,8-11,16,18H,4,7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLJKBAYZHMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。